2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Description
Properties
CAS No. |
213594-76-4 |
|---|---|
Molecular Formula |
C5H5F5INO |
Molecular Weight |
317.00 g/mol |
IUPAC Name |
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide |
InChI |
InChI=1S/C5H5F5INO/c6-4(7,5(8,9)10)2-12-3(13)1-11/h1-2H2,(H,12,13) |
InChI Key |
CIWDCJPMTHHRCP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC(C(F)(F)F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoacetamide and 2,2,3,3,3-pentafluoropropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Catalysts and Reagents: Catalysts such as triethylamine or other bases may be used to facilitate the reaction. Additionally, reagents like iodine or iodinating agents are employed to introduce the iodine atom into the molecule.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide.
Industrial Production Methods
In an industrial setting, the production of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The presence of the pentafluoropropyl group allows for addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new acetamide derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-iodo-N-(2,2,3,3,3-pentafluoropropyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom and pentafluoropropyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
EF5 belongs to the 2-nitroimidazole class of hypoxia markers. Below is a detailed comparison with structurally or functionally related compounds:
Structural and Functional Analogues
Key Comparative Parameters
Lipophilicity and Pharmacokinetics
- EF5 : High lipophilicity (logP >1.5) ensures superior cell membrane permeability and prolonged retention in hypoxic tissues, but slower blood clearance reduces tumor-to-background contrast in PET .
- FMISO : Moderate lipophilicity (logP ~0.4) balances tumor uptake and clearance but requires longer wait times for optimal imaging .
- FAZA : Hydrophilic nature (logP ~-1.1) enables rapid renal excretion, improving tumor-to-background ratios within 2–3 hours post-injection .
- HX4 : Engineered hydrophilicity (via triazole) achieves faster clearance than EF5, mimicking FAZA’s advantages .
Detection Sensitivity
- EF5’s unique advantage lies in dual detection: radiolabeled ([¹⁸F]) forms allow PET imaging, while immunofluorescence using monoclonal antibodies (e.g., ELK2-4) provides spatial resolution of hypoxia at the cellular level .
- FMISO and FAZA rely solely on PET, limiting correlative histological validation .
Preclinical and Clinical Performance
Research Findings and Limitations
- EF5 Advantages: Superior hypoxia specificity due to oxygen threshold <0.1% for adduct formation . Dual detection (PET + immunohistochemistry) enables cross-validation in preclinical models .
- EF5 Limitations :
- Competitive Tracers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
